Ethylhydrocupreinchlorid

Übersicht

Beschreibung

Ethylhydrocupreine hydrochloride, also known as optochin, is a quinine derivative that has been studied for its chemotherapeutic properties, particularly against pneumococcal infections. The compound has shown pronounced bactericidal activity against pneumococci, both in vitro and in vivo, with a specificity that suggests potential use as a diagnostic test for true pneumococcus . In experimental models of pneumococcal pleuritis, ethylhydrocupreine hydrochloride demonstrated a marked curative influence when administered intrapleurally, without causing local irritation or general toxic effects .

Synthesis Analysis

While the provided data does not detail the synthesis of ethylhydrocupreine hydrochloride itself, it does describe a related synthesis process for ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride salt. This synthesis involves the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, yielding the product in near quantitative yield and high purity without the need for chromatography . This process is relevant as it provides insight into the methods that could potentially be adapted for the synthesis of ethylhydrocupreine hydrochloride.

Molecular Structure Analysis

The molecular structure of ethylhydrocupreine hydrochloride is not directly discussed in the provided papers. However, the molecular structure of a related compound, ethyl chloride, has been determined using electron-diffraction data and spectroscopic moments of inertia . This type of analysis could be applied to ethylhydrocupreine hydrochloride to determine its precise molecular geometry, which is crucial for understanding its chemical reactivity and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of ethylhydrocupreine hydrochloride is highlighted by its ability to inhibit the growth of and kill pneumococci. The compound's bactericidal activity is significantly stronger than that of quinine hydrochloride, and it is particularly effective against pneumococci compared to other bacteria . The reaction mechanism of a similar process, the electrophilic addition of hydrochloric acid to ethylene, has been studied using quantum chemical models, which could provide a theoretical framework for understanding the reactivity of ethylhydrocupreine hydrochloride .

Physical and Chemical Properties Analysis

Ethylhydrocupreine hydrochloride's physical and chemical properties, such as solubility and stability, are crucial for its chemotherapeutic application. For instance, its solubility in hydrochloric acid is utilized to control the rate of absorption when administered orally, with milk used to modulate the gastric environment and slow down the conversion to the acid salt . The compound's bactericidal activity in pleural pus and its tolerability in guinea pigs and dogs when administered intrapleurally are indicative of its physical properties that enable its use as a chemotherapeutic agent .

Wissenschaftliche Forschungsanwendungen

Ethylhydrocupreinchlorid: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen

Identifizierung von Streptococcus pneumoniae: this compound, auch bekannt als Optochin, wird als empfindliches und spezifisches Reagenz zur Identifizierung von Streptococcus pneumoniae verwendet. Diese Anwendung ist in der klinischen Diagnostik und Forschung entscheidend, um dieses Bakterium genau zu erkennen und von anderen Arten zu unterscheiden .

Bakterizide Aktivität gegen Pneumokokken: Die Verbindung hat eine ausgeprägte bakterizide Aktivität gegen Pneumokokken in Pleurapus gezeigt, was sie zu einem wertvollen Chemotherapeutikum bei der Behandlung von Pneumokokkeninfektionen macht .

Hemmung und Abtötung von Pneumokokken-Stämmen: In-vitro-Studien haben gezeigt, dass this compound das Wachstum von Vertretern aller vier Gruppen von Pneumokokken hemmen und schließlich abtöten kann. Dieser Effekt wird selbst bei sehr hohen Verdünnungen beobachtet, was seine Wirksamkeit als antimikrobielles Mittel unterstreicht .

Wirkmechanismus

Target of Action

The primary target of Ethylhydrocupreine hydrochloride is Streptococcus pneumoniae , a type of bacteria . This compound selectively inhibits the growth of S. pneumoniae at a very low concentration .

Mode of Action

Ethylhydrocupreine hydrochloride interacts with S. pneumoniae by inhibiting its growth. It is effective even in very high dilutions . The compound is water-soluble and diffuses readily into an agar medium .

Biochemical Pathways

pneumoniae, thereby affecting the bacterial population and its ability to cause infection .

Pharmacokinetics

Its water solubility suggests that it may be readily absorbed and distributed in the body .

Result of Action

The primary result of Ethylhydrocupreine hydrochloride’s action is the inhibition of S. pneumoniae growth. This leads to a decrease in the bacterial population and a reduction in the severity of the infection .

Action Environment

The action of Ethylhydrocupreine hydrochloride can be influenced by various environmental factors. Furthermore, the compound’s efficacy can be affected by the presence of other bacteria that are resistant to it .

Eigenschaften

IUPAC Name |

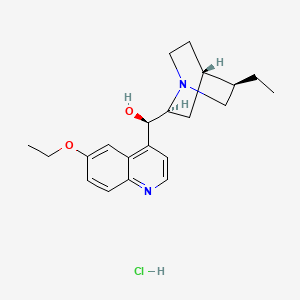

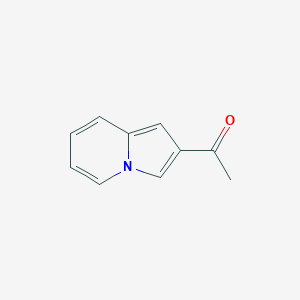

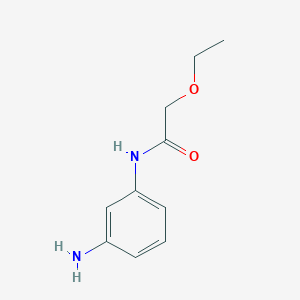

(R)-(6-ethoxyquinolin-4-yl)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2.ClH/c1-3-14-13-23-10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-4-2)12-18(17)19;/h5-7,9,12,14-15,20-21,24H,3-4,8,10-11,13H2,1-2H3;1H/t14-,15-,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRATNLHPGXHMA-XZHTYLCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

522-60-1 (Parent) | |

| Record name | Ethylhydrocupreine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3413-58-9 | |

| Record name | Cinchonan-9-ol, 6′-ethoxy-10,11-dihydro-, hydrochloride (1:1), (8α,9R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3413-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylhydrocupreine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neumolisina | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylhydrocupreine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHYDROCUPREINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3N0JB4FC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Ethylhydrocupreine hydrochloride and what is its mechanism of action against pneumococci?

A1: Ethylhydrocupreine hydrochloride, also known as optochin, is a synthetic derivative of quinine known for its activity against pneumococci. While its exact mechanism is not fully elucidated, research suggests it primarily targets bacterial cell membranes. [] This interaction disrupts membrane integrity, leading to leakage of cellular contents and ultimately bacterial cell death. []

Q2: How is Ethylhydrocupreine hydrochloride used in a laboratory setting?

A3: Ethylhydrocupreine hydrochloride is utilized as a diagnostic tool to differentiate Streptococcus pneumoniae from other alpha-hemolytic streptococci. [] When incorporated into blood agar at concentrations as low as 1 in 50,000, it selectively inhibits the growth of Streptococcus pneumoniae. [] This sensitivity to Ethylhydrocupreine hydrochloride serves as a reliable indicator for identifying this particular bacterial species.

Q3: What are the limitations of using Ethylhydrocupreine hydrochloride in treating pneumococcal meningitis?

A4: Despite some promising results when combined with specific antipneumococcus serum and innovative delivery methods like cisternal drainage, [] Ethylhydrocupreine hydrochloride's efficacy against pneumococcal meningitis remains limited. The complex pathophysiology of this disease, often characterized by significant fibrinous exudate and challenging drug delivery to infected areas, hinders the drug's ability to effectively clear the infection. []

Q4: What are the known toxic effects of Ethylhydrocupreine hydrochloride?

A6: One major drawback of Ethylhydrocupreine hydrochloride is its toxicity, particularly its negative impact on the visual system. [, ] This side effect, along with its limited efficacy against systemic infections, led to its replacement by safer and more effective treatments like sulfanilamide.

Q5: Has the structure-activity relationship of Ethylhydrocupreine hydrochloride been studied?

A7: While the provided research excerpts don't delve into the specifics of Ethylhydrocupreine hydrochloride's structure-activity relationship, they do mention research on modifications of quinine, like hydroxyethylapocupreine, which exhibited high pneumococcidal activity without causing blindness. [] This suggests that structural modifications to the Ethylhydrocupreine hydrochloride molecule can impact its activity and toxicity profile. Further investigation into this area could potentially lead to the development of safer and more effective derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1340456.png)

![2,11-Dithia[3.3]paracyclophane](/img/structure/B1340461.png)

![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)